molecular formula C7H7N3O B1425869 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol CAS No. 1057670-31-1

1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol

Cat. No.: B1425869
CAS No.: 1057670-31-1
M. Wt: 149.15 g/mol
InChI Key: PCKUFYIQAHVKSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol (CAS: 1057670-31-1) is a fused bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C 7 H 7 N 3 O and a molecular weight of 149.15 g/mol, it serves as a versatile scaffold for synthesizing novel bioactive molecules [ citation:4 ]. This compound has been identified as a privileged structure in the design of novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction , a key immune checkpoint in cancer immunotherapy [ citation:2 ]. Research demonstrates that derivatives based on this core structure can potently block the PD-1/PD-L1 pathway, with one leading compound (D38) exhibiting an IC 50 of 9.6 nM in binding assays and an EC 50 of 1.61 µM in a co-culture cell model, highlighting its potential as an immunotherapeutic agent for oncology research [ citation:2 ]. Furthermore, the 1H-pyrazolo[4,3-b]pyridine core is a key structural motif in developing inhibitors for various other targets. Patents disclose its use in creating PDE1 (Phosphodiesterase 1) inhibitors for treating cognitive impairments, neurodegenerative diseases (such as Alzheimer's and Parkinson's), and psychiatric disorders [ citation:7 ]. Its structural similarity to purine bases allows it to mimic adenine, making it a valuable scaffold for designing kinase inhibitors and other enzyme-targeting molecules [ citation:5 ]. The synthetic versatility of the 1-methyl-1H-pyrazolo[4,3-b]pyridine core allows for regioselective functionalization at multiple positions, enabling extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and drug-like properties [ citation:5 ]. Attention: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-methyl-4H-pyrazolo[4,3-b]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-10-7-5(4-9-10)8-3-2-6(7)11/h2-4H,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKUFYIQAHVKSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Pyrazolopyridine Core

The foundational step involves cyclizing a suitable precursor, such as 2-aminopyridine derivatives bearing appropriate substituents, to form the pyrazolopyridine scaffold. This can be achieved via:

  • Condensation reactions between 2-aminopyridine and α-ketoesters or aldehydes under acidic or basic conditions, facilitating ring closure.
  • Microwave-assisted cyclization , which enhances reaction efficiency and reduces reaction times, as demonstrated in recent studies where microwave irradiation at elevated temperatures (around 250°C) under solvent-free conditions yielded the fused heterocycle effectively.

Introduction of the Hydroxyl Group at the 7-Position

The hydroxyl functionality at the 7-position can be introduced through:

  • Nucleophilic aromatic substitution on halogenated intermediates, where a suitable leaving group (e.g., chlorine or bromine) at the 7-position is displaced by hydroxide ions.
  • Oxidative hydroxylation of the corresponding methyl group at the 7-position, using oxidizing agents such as hydrogen peroxide in the presence of catalysts, to selectively generate the hydroxyl group.

Methylation at the 1-Position

The methyl group at the 1-position is typically introduced via:

  • Methylation of the nitrogen atom using methyl iodide or dimethyl sulfate under basic conditions, often in polar aprotic solvents like DMF or acetonitrile.
  • Alternatively, direct methylation of the heterocyclic nitrogen during the cyclization step, if the precursor contains a methylated nitrogen.

Purification and Characterization

Post-synthesis, the crude product is purified through:

Structural confirmation involves NMR spectroscopy , mass spectrometry , and elemental analysis to verify the molecular structure and purity.

Representative Reaction Scheme

Precursor: 2-aminopyridine derivative + α-ketoester
→ Cyclization under microwave irradiation (250°C, solvent-free)
→ Formation of fused heterocycle
→ Hydroxylation at 7-position
→ Methylation at 1-position
→ Purification and characterization

Data Table Summarizing Key Conditions

Step Reagents Solvent Conditions Yield Notes
Cyclization 2-aminopyridine + α-ketoester None (microwave) Microwave, 250°C, 15 min ~80-90% Solvent-free, rapid synthesis
Hydroxylation NaOH or H₂O₂ Water or alcohol Reflux or room temp ~70-85% Selective at 7-position
Methylation Methyl iodide DMF Room temp to 50°C ~75-85% Basic conditions

Research Findings and Validation

Recent studies have demonstrated the effectiveness of microwave-assisted synthesis in constructing complex heterocycles like pyrazolopyridines with high efficiency and minimal by-products. For instance, the synthesis of related pyrazolopyridine derivatives via microwave irradiation yielded products with purity suitable for pharmacological testing, confirming the method's robustness.

Moreover, the strategic use of nucleophilic substitution and oxidation reactions ensures regioselectivity, crucial for obtaining the desired 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol with high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antiproliferative Effects

Research indicates that 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol exhibits significant antiproliferative activity against various cancer cell lines. For instance:

  • In vitro Studies : Compounds with similar structures have shown effectiveness against human cancer cell lines such as MCF-7 (breast cancer) and Hep G2 (hepatocellular carcinoma). Notably, some derivatives demonstrated IC50 values lower than standard anticancer drugs like doxorubicin, indicating superior potency .

Anti-inflammatory Properties

The compound has also been studied for its potential anti-inflammatory effects. It has been shown to inhibit specific protein-protein interactions that are crucial in inflammatory pathways, suggesting a role in treating conditions characterized by excessive inflammation .

Antimicrobial Activity

In addition to its anticancer properties, this compound derivatives have exhibited antimicrobial activity against various pathogens. For example:

  • Compounds from this class have shown minimum inhibitory concentrations (MICs) comparable to established antibiotics against several microbial strains .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in different therapeutic areas:

StudyApplicationFindings
AntiproliferativeDemonstrated significant cytotoxicity against MCF-7 cells with IC50 values lower than doxorubicin.
AntimicrobialShowed promising antimicrobial activity with MICs comparable to standard drugs like Amphotericin B.
Drug DevelopmentInvestigated as a scaffold for developing new pharmaceuticals targeting various diseases.

Mechanism of Action

The mechanism of action of 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol involves its interaction with specific molecular targets. For instance, when used as a kinase inhibitor, the compound binds to the active site of the kinase enzyme, preventing its activity. This inhibition can disrupt various cellular signaling pathways, leading to the desired therapeutic effects. The compound’s pyrazole ring acts as a hydrogen bond donor, while the pyridine ring participates in π-π stacking interactions with aromatic amino acids in the enzyme’s active site .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural and functional differences between 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol and related heterocycles:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Ring Fusion Key Properties
This compound C₇H₇N₃O 149.15 (estimated) 1-Me, 7-OH Pyrazole + pyridine Moderate acidity (pKa ~7–9), potential H-bond donor/acceptor
3H-Pyrazolo[4,3-d]pyrimidin-7-ol C₅H₄N₄O 136.11 7-OH Pyrazole + pyrimidine Higher polarity, pKa ~6.5–8.5 (similar to nucleobases)
7H-Pyrazolo[4,3-d]pyrimidin-7-one C₅H₄N₄O 136.11 7-keto group Pyrazole + pyrimidine Lactam structure; tautomerizes between keto and enol forms
3-Propyl-7-aminopyrazolo[4,3-d]pyrimidine C₈H₁₁N₅ 177.21 3-propyl, 7-NH₂ Pyrazole + pyrimidine Basic (pKa ~4.5–6.5), mimics adenine in nucleoside analogs
4-Aryl-pyrazolo[3,4-b]pyridin-6-one C₁₅H₁₂N₂O 236.27 4-aryl, 6-keto Pyrazole + pyridine Enhanced π-stacking due to aryl groups; used in fluorescent probes
Thieno[3,2-b]pyridin-7-ol C₇H₅NOS 151.19 Thiophene ring, 7-OH Thiophene + pyridine Lower basicity (pKa ~9–10), sulfur enhances metabolic stability

Challenges and Opportunities

  • Synthetic Complexity : Fused pyrazolo-pyridines require precise regiocontrol during cyclization, unlike pyrazolo-pyrimidines, which benefit from established nucleoside analog protocols .
  • Tautomerism : Pyrazolo-pyridin-7-ols may exhibit tautomerism between hydroxyl and keto forms, complicating crystallographic analysis (SHELX programs are widely used for such refinements) .
  • Drug Design : The methyl group in this compound reduces metabolic oxidation compared to ethyl or propyl derivatives seen in patent literature .

Biological Activity

1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol (often referred to as Ro 64-6198) is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound has gained attention due to its significant biological activities, particularly in the context of kinase inhibition and potential applications in cancer therapy. This article reviews the biological activity of this compound, highlighting its mechanisms of action, cellular effects, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C7_7H7_7N3_3O and features a fused ring system comprising a pyrazole and a pyridine ring. The methyl group at position 1 of the pyrazole ring contributes to its unique chemical properties and biological activities.

This compound primarily exerts its biological effects through the inhibition of various kinases. Kinases are essential enzymes that regulate numerous cellular processes by phosphorylating substrates involved in signaling pathways. The compound has been shown to modulate key signaling pathways, including:

  • MAPK/ERK Pathway : This pathway is crucial for cell proliferation and differentiation. Inhibition of this pathway can lead to reduced cell growth and increased apoptosis in cancer cells.
  • Cell Cycle Regulation : The compound influences gene expression related to cell cycle progression and apoptosis, affecting cellular survival and growth dynamics .

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated its effectiveness against:

Cell Line Activity
MV4-11 (Biphenotypic B myelomonocytic leukemia)Significant inhibition observed
K562 (Chronic myeloid leukemia)Moderate inhibition noted
MCF-7 (Human breast cancer)High sensitivity to treatment

In these studies, the compound induced apoptosis through mechanisms such as caspase activation and modulation of apoptotic signaling pathways .

Kinase Inhibition

The compound has been identified as a potent inhibitor of several kinases critical for tumor growth and survival:

  • CDK2 and CDK9 : These cyclin-dependent kinases are pivotal in regulating the cell cycle. Inhibition leads to cell cycle arrest and reduced proliferation rates in cancer cells .
  • PARP-1 : Inhibition of this enzyme is associated with DNA repair mechanisms; thus, its blockade can enhance the effectiveness of chemotherapeutic agents by promoting DNA damage accumulation in cancer cells .

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

  • Study on MCF-7 Cells : A study reported that treatment with this compound resulted in a significant increase in early and late apoptosis (total = 42.19%) compared to control groups. This effect was attributed to the compound's ability to disrupt key signaling pathways involved in cell survival .
  • Combination Therapy Research : Another investigation suggested that combining this compound with other chemotherapeutics could enhance overall efficacy by targeting multiple pathways simultaneously, thereby overcoming resistance mechanisms commonly seen in cancer therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol, and how can reaction conditions be optimized?

  • Methodology : Use cyclocondensation reactions with β-keto esters under acidic conditions. For example, reflux 3-amino-1,2-pyrazole derivatives with a β-keto ester (e.g., ethyl acetoacetate) in acetic acid at 110°C for 3–12 hours, followed by precipitation with diethyl ether and vacuum drying .
  • Key Parameters : Monitor reaction progress via TLC, adjust stoichiometry (4:1 molar ratio of β-keto ester to pyrazole), and optimize reflux time to minimize side products.

Q. How can structural characterization be performed to confirm the identity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic peaks (e.g., hydroxyl proton at δ 11.75 ppm in DMSO) .
  • Mass Spectrometry : Confirm molecular weight using ESI-MS (e.g., [M+H]+^+ ion matching theoretical mass) .
  • X-ray Crystallography : Resolve crystal structure to validate tautomeric forms and hydrogen-bonding networks (mean C–C bond length: 0.005 Å; R factor: 0.065) .

Q. What purification strategies are effective for isolating this compound?

  • Methods : Recrystallization from methanol or ethanol yields high-purity solids (>97%). For complex mixtures, column chromatography with silica gel (ethyl acetate/hexane gradient) is recommended .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in tautomeric forms of pyrazolo-pyridine derivatives?

  • Approach : Single-crystal X-ray diffraction distinguishes between 1H and 3H tautomers by analyzing bond lengths and hydrogen atom positions. For example, the hydroxyl group at position 7 stabilizes the 3H tautomer via intramolecular hydrogen bonding (N–H···O distance: ~2.1 Å) .

Q. What mechanistic insights explain selectivity in hypoxanthine-guanine phosphoribosyltransferase (HGPRT) inhibition by pyrazolo-pyrimidines?

  • Hypothesis : The compound’s planar pyrazolo-pyridine core mimics purine bases, competing with hypoxanthine for HGPRT binding. Molecular docking studies using PDBeChem data (PDB ID: DB03153) suggest key interactions with residues like Asp137 and Phe187 .

Q. How can discrepancies in NMR data between synthetic batches be systematically addressed?

  • Troubleshooting :

  • Solvent Effects : DMSO-d6_6 may enhance tautomerization, causing peak splitting. Compare spectra in CDCl3_3 and DMSO-d6_6 .
  • Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., unreacted β-keto esters or dimerization products) .

Q. What computational methods predict the compound’s metabolic stability and toxicity?

  • Tools :

  • ADMET Prediction : Use SwissADME to assess cytochrome P450 interactions and bioavailability.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and oxidative degradation pathways .

Methodological Considerations

Q. How should researchers design assays to evaluate the compound’s enzyme inhibition kinetics?

  • Protocol :

  • HGPRT Activity Assay : Measure conversion of hypoxanthine to IMP using UV-Vis spectroscopy (λ = 290 nm). Include controls with known inhibitors (e.g., acyclovir) .
  • IC50_{50} Determination : Use dose-response curves (0.1–100 µM range) and nonlinear regression analysis .

Q. What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?

  • Optimization :

  • Solvent Choice : Replace acetic acid with scalable solvents like toluene for safer reflux .
  • Catalysis : Explore microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol
Reactant of Route 2
Reactant of Route 2
1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.